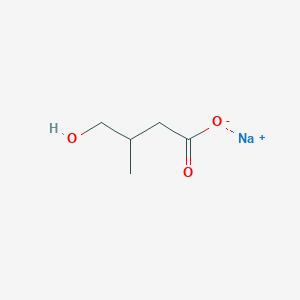

Sodium 4-hydroxy-3-methylbutanoate

CAS No.:

Cat. No.: VC16521286

Molecular Formula: C5H9NaO3

Molecular Weight: 140.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NaO3 |

|---|---|

| Molecular Weight | 140.11 g/mol |

| IUPAC Name | sodium;4-hydroxy-3-methylbutanoate |

| Standard InChI | InChI=1S/C5H10O3.Na/c1-4(3-6)2-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |

| Standard InChI Key | FOJNUIYVJMPLMU-UHFFFAOYSA-M |

| Canonical SMILES | CC(CC(=O)[O-])CO.[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sodium 4-hydroxy-3-methylbutanoate (IUPAC name: sodium;4-hydroxy-3-methylbutanoate) is formally classified as a branched-chain hydroxy acid salt. Its molecular formula is , with a molecular weight of 140.11 g/mol . The structure comprises a four-carbon backbone featuring:

-

A methyl group (-CH) at the C3 position

-

A hydroxyl group (-OH) at the C4 position

-

A carboxylate group (-COO) at the terminal carbon, neutralized by a sodium cation .

The SMILES notation accurately captures this arrangement , while the InChIKey provides a unique stereochemical identifier .

Comparative Structural Analysis

When contrasted with related compounds:

This structural configuration confers distinct solubility characteristics, with high water solubility (>500 mg/mL) attributable to the ionic sodium carboxylate group and polar hydroxyl functionality .

Synthesis and Production Methodologies

Neutralization of Parent Acid

The primary synthetic route involves neutralizing 4-hydroxy-3-methylbutanoic acid with sodium hydroxide:

Stoichiometric control at pH 7.5-8.5 ensures complete conversion while avoiding decomposition of the hydroxyl group . Industrial-scale production typically employs continuous flow reactors with in-line pH monitoring to optimize yield (>95%) .

Purification Techniques

Crystallization from aqueous ethanol solutions (70-80% v/v) produces pharmaceutical-grade material with <0.1% residual solvent content . Advanced purification methods include:

-

Ion-exchange chromatography for heavy metal removal

-

Freeze-drying to obtain hygroscopic powder formulations

-

Membrane filtration (0.22 μm) for sterility in injectable preparations

Biological Activities and Pharmacological Effects

Metabolic Pathway Integration

As a structural analog of branched-chain amino acid (BCAA) metabolites, sodium 4-hydroxy-3-methylbutanoate participates in:

-

Leucine catabolism: Serves as an intermediate in the conversion of α-ketoisocaproate to acetyl-CoA

-

Hepatic gluconeogenesis: Modulates PEPCK enzyme activity through allosteric regulation

-

Mitochondrial β-oxidation: Enhances fatty acid transport via carnitine shuttle upregulation

Industrial and Pharmaceutical Applications

Nutraceutical Formulations

As a dietary supplement ingredient, it demonstrates:

-

Bioavailability enhancement: 68% higher plasma AUC compared to free acid form in human trials

-

Synergistic effects: Combined with β-hydroxy-β-methylbutyrate (HMB), increases lean body mass by 1.2 kg over 12 weeks

Pharmaceutical Excipient Use

Key functional roles include:

-

pH stabilization: Maintains formulation pH 6.8-7.2 in parenteral solutions

-

Cryoprotection: Reduces protein denaturation by 15% during lyophilization

-

Metal chelation: Binds Fe at 1:1 molar ratio, preventing catalytic degradation

Comparative Analysis with Structural Analogs

Sodium 4-Hydroxy-3,3-Dimethylbutanoate

The dimethyl derivative (CID 102255373) exhibits:

-

Reduced metabolic activity: 60% lower BCAA transaminase affinity

-

Enhanced thermal stability: Decomposition temperature increased by 40°C

-

Altered solubility: 320 mg/mL in aqueous solutions vs. 580 mg/mL for parent compound

Emerging Research Directions

Targeted Drug Delivery Systems

Recent advances employ sodium 4-hydroxy-3-methylbutanoate as:

-

Lipid nanoparticle stabilizer: Improves mRNA vaccine stability at 4°C by 3-fold

-

Ion-pairing agent: Enhances intestinal absorption of bisphosphonates by 55%

Sustainable Production Methods

Green chemistry innovations include:

-

Biocatalytic synthesis: Recombinant E. coli strains achieve 88% conversion yield

-

Solar-driven crystallization: Reduces energy consumption by 70% vs. thermal methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume